L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine

Fibrillogenesis regulation Collagen stimulation Antimicrobial peptide

This compound is a synthetic linear hexapeptide with the sequence H-Ile-Lys-Thr-Ser-Pro-Lys-OH, corresponding to a molecular formula of C₃₀H₅₆N₈O₉ and an average molecular weight of 672.81 Da. It is classified as a cosmetic or dermopharmaceutical peptide within a broad patent family (e.g., EP2025681, CA2647775) assigned to Lipotec S.A., which claims general formulas of synthetic peptides capable of regulating fibrillogenesis for skin anti-aging and scar softening applications.

Molecular Formula C30H56N8O9
Molecular Weight 672.8 g/mol
CAS No. 915149-20-1
Cat. No. B12609590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine
CAS915149-20-1
Molecular FormulaC30H56N8O9
Molecular Weight672.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C30H56N8O9/c1-4-17(2)23(33)27(43)34-19(10-5-7-13-31)25(41)37-24(18(3)40)28(44)36-21(16-39)29(45)38-15-9-12-22(38)26(42)35-20(30(46)47)11-6-8-14-32/h17-24,39-40H,4-16,31-33H2,1-3H3,(H,34,43)(H,35,42)(H,36,44)(H,37,41)(H,46,47)/t17-,18+,19-,20-,21-,22-,23-,24-/m0/s1
InChIKeyRIOZSTAAIWYWPV-XBUBOJNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine (CAS 915149-20-1): Procurement-Relevant Identity and Baseline Profile


This compound is a synthetic linear hexapeptide with the sequence H-Ile-Lys-Thr-Ser-Pro-Lys-OH, corresponding to a molecular formula of C₃₀H₅₆N₈O₉ and an average molecular weight of 672.81 Da [1]. It is classified as a cosmetic or dermopharmaceutical peptide within a broad patent family (e.g., EP2025681, CA2647775) assigned to Lipotec S.A., which claims general formulas of synthetic peptides capable of regulating fibrillogenesis for skin anti-aging and scar softening applications [2]. It is listed as a MeSH Supplementary Concept (SF-1691) and in the CISMeF database under the semantic type 'Amino Acid, Peptide, or Protein' [3]. The compound is primarily available from custom peptide synthesis vendors for in vitro research, with a typical specification of lyophilized powder stored at -20°C.

Why Generic Substitution of L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine Is Scientifically Unsupported


The primary published intellectual property (EP2025681) describes a general Markush structure allowing for extensive substitution at the N-terminus (Z) and variations in chain length (n, m, x, y) [1]. This means the specific sequence Ile-Lys-Thr-Ser-Pro-Lys cannot be assumed to have the same biological potency, stability, or safety profile as other peptides within the claimed genus. A critical review of the public literature reveals a complete absence of peer-reviewed, quantitative head-to-head studies comparing this specific hexapeptide to its closest analogs (e.g., peptides with substitutions like Ala or Gly at position Z, or truncated sequences). Vendor-cited claims of superior fibroblast proliferation or antimicrobial activity cannot be verified against primary data, making any assumption of functional equivalence to a generic 'class' member a procurement risk. Without such data, any substitution could compromise experimental reproducibility or formulation performance.

Quantitative Comparative Evidence for L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine: A Null Result Due to Literature Gaps


Absence of Verifiable Head-to-Head Potency Data Against Defined Comparators

A systematic search of PubMed, Google Scholar, and patent databases for primary research papers directly comparing L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine to any named analog or in-class peptide yielded zero results. Claims on vendor platforms (e.g., BenchChem) citing studies by 'Lee et al. (2024)' on fibroblast proliferation and 'Johnson et al. (2023)' on antimicrobial efficacy cannot be located in any indexed scientific database. The parent patent EP2025681 [1] provides no quantitative biological data for this specific sequence. This represents a complete absence of the core evidence required for a scientific procurement decision.

Fibrillogenesis regulation Collagen stimulation Antimicrobial peptide

Lack of Measurable Differentiation in Patent-Backed Structural Class

The general formula (I) in patent EP2025681 defines a class of peptides where the N-terminal residue 'Z' can be any of 14 different amino acids (including the L-isoleucyl present in this compound) and the chain length can vary [1]. The patent presents no specific data to suggest that the exact sequence Ile-Lys-Thr-Ser-Pro-Lys confers a quantitative advantage in fibrillogenesis regulation over, for example, the alanyl- or glycyl- N-terminal substituted analogs. Consequently, any differentiation is purely structural and not yet linked to a quantifiable performance metric.

Structure-activity relationship Peptide stability Dermopharmaceutical formulation

Unverified Physicochemical Stability Advantage Claims

Vendor product descriptions imply high stability , but no comparative stability study (e.g., half-life in formulation at 25°C or 40°C, resistance to proteolysis by skin exopeptidases) could be found for this peptide relative to its analogs. The calculated isoelectric point (pI) is 10.81, and the net charge at pH 7.0 is approximately +1.98 , which are standard physicochemical parameters for a peptide of this composition and do not constitute a differential advantage without comparative empirical data on aggregation, solubility, or degradation kinetics.

Peptide stability Physicochemical properties Formulation design

Validated Application Scenarios for L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine Based on Available Evidence


Exploratory Research in Fibrillogenesis and ECM Remodeling

Given the only reliable link for this compound is its association with a patent family (EP2025681) claiming regulation of fibrillogenesis [1], its most scientifically justifiable use is as a tool compound in exploratory in vitro studies investigating extracellular matrix (ECM) remodeling, collagen fibril assembly, or fibroblast behavior. This would require the user to generate their own dose-response and comparator data against other peptides in the same patent family.

Reference Material for Analytical Method Development in Cosmetic Peptide Formulations

With its known molecular weight of 672.81 Da and defined sequence, this compound can serve as a reference standard for developing and validating HPLC or LC-MS analytical methods used to detect and quantify cosmetic peptides in raw material or finished product testing [2]. Its value here is purely as a well-characterized analyte, independent of any unverified bioactivity claims.

Academic Investigation of Cationic Peptide-Cell Interaction

The high predicted net positive charge of +1.98 at physiological pH makes this peptide a candidate for studying the general principles of cationic peptide interaction with negatively charged cell membranes. This application scenario should be confined to basic biophysical research and explicitly compared to well-characterized cell-penetrating or antimicrobial peptides (e.g., TAT, penetratin) to contextualize its behavior.

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